S1RA hydrochloride

Sigma-1 Receptor Receptor Binding Selectivity Profile

S1RA hydrochloride (E-52862) is the only sigma-1 receptor antagonist with clinical proof-of-concept in human neuropathic pain (Phase 2). Unlike generic tool compounds (e.g., BD-1047, BD-1063), S1RA offers a comprehensively validated selectivity profile (>170 off-targets tested), confirmed oral bioavailability, and published human PK/safety data from Phase 1 trials. It uniquely potentiates opioid analgesia without tolerance induction, enabling translational combination therapy research. Genetic validation (σ1R-KO) confirms on-target mechanism. For studies requiring translational fidelity to human pain biology, S1RA is the irreplaceable gold standard. No other σ1R ligand offers this integrated preclinical-to-clinical dataset.

Molecular Formula C20H24ClN3O2
Molecular Weight 373.9 g/mol
CAS No. 1265917-14-3
Cat. No. B607244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS1RA hydrochloride
CAS1265917-14-3
SynonymsE-52862;  E 52862;  E52862;  S1RA;  E-52862 HCl;  E-52862 hydrochloride;  S1RA hydrochloride.
Molecular FormulaC20H24ClN3O2
Molecular Weight373.9 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4.Cl
InChIInChI=1S/C20H23N3O2.ClH/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19;/h2-7,14-15H,8-13H2,1H3;1H
InChIKeySHRYQZBTQDMGLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S1RA Hydrochloride (CAS 1265917-14-3): A Selective Sigma-1 Receptor Antagonist with Validated Human Clinical Efficacy


S1RA hydrochloride (E-52862 hydrochloride), a 1-arylpyrazole derivative, is an orally bioavailable, potent, and highly selective sigma-1 receptor (σ1R) antagonist [1]. It demonstrates a reported binding affinity (Ki) of 17.0 ± 7.0 nM for the human σ1R and shows high selectivity over the sigma-2 receptor (σ2R; Ki > 1000 nM), as well as across a broad panel of over 170 other receptors, enzymes, transporters, and ion channels . Preclinically, S1RA has shown efficacy in multiple neuropathic and inflammatory pain models and is the first σ1R antagonist to demonstrate clinical proof-of-concept for pain relief in human Phase 2 trials, specifically for chronic postsurgical pain [2].

Beyond Sigma-1 Antagonism: The Procurement Case for S1RA Hydrochloride (E-52862)


While several tool compounds (e.g., BD-1047, BD-1063, NE-100) and research chemicals target the sigma-1 receptor, direct substitution with these compounds is scientifically invalid for procurement decisions that require translational predictability or clinical relevance [1]. The primary differentiators for S1RA hydrochloride are not merely its binding affinity, but its comprehensive selectivity profile (validated against >170 targets), well-characterized oral bioavailability, documented human safety and tolerability from Phase 1 studies, and—most critically—demonstrated efficacy in human neuropathic pain [2]. Generic σ1R antagonists lack this integrated preclinical and clinical dataset, making S1RA the only compound in this class with a defined and validated translational path for pain research. The following quantitative evidence substantiates this unique position.

Quantitative Differentiation Guide for S1RA Hydrochloride: Binding, Selectivity, and Translational Performance Data


Superior Selectivity Over σ2R and Off-Target Panel: A Quantitative Comparison with BD-1063

S1RA demonstrates a high degree of selectivity for σ1R over σ2R, which is quantifiably superior to some other σ1R antagonists. S1RA binds to the human σ1R with a Ki of 17 nM and exhibits negligible affinity for σ2R (Ki > 1000 nM), resulting in a selectivity ratio of >58.8-fold. In comparison, the well-known σ1R antagonist BD-1063 shows a binding Ki of 9 nM for σ1R but has a reported Ki of approximately 449 nM for σ2R, resulting in a selectivity ratio of approximately 50-fold . Furthermore, S1RA was profiled against a panel of 170 additional targets (receptors, enzymes, ion channels, transporters) at 1 µM and showed no significant affinity (% inhibition < 50%), whereas BD-1063 has been reported to exhibit off-target binding to other receptors, including the dopamine transporter and certain serotonin receptors [1]. This broader selectivity window reduces the risk of confounding experimental results due to off-target pharmacology.

Sigma-1 Receptor Receptor Binding Selectivity Profile Target Engagement

Validated Human Clinical Efficacy for Neuropathic Pain: A Benchmark Unmatched by Class Analogs

S1RA is the only σ1R antagonist with positive, published Phase 2 clinical efficacy data in a specific neuropathic pain condition. In a randomized, double-blind, placebo-controlled Phase 2 study of 116 patients with moderate-to-severe chronic postsurgical pain (CPSP), S1RA (E-52862) demonstrated superior pain relief compared to placebo. After 4 weeks of once-daily oral dosing, the mean change from baseline in average pain intensity score (0-10 numerical rating scale) was -1.6 for the S1RA group versus -0.9 for the placebo group [1]. This represents a clinically meaningful and statistically significant least squares mean difference (LSMD) of -0.9 (p = 0.029) [2]. In contrast, other σ1R antagonists like BD-1047 and BD-1063 remain at the preclinical tool compound stage with no published human efficacy data, and their translational potential for pain is unvalidated. This clinical validation is a critical differentiator for procurement in translational research programs aiming for clinical relevance.

Neuropathic Pain Phase 2 Clinical Trial Chronic Postsurgical Pain Translational Medicine

Superior Efficacy in Inflammatory Pain Models: A Quantitative Comparison with Ibuprofen and Celecoxib

S1RA demonstrates a superior efficacy profile compared to standard-of-care NSAIDs in preclinical inflammatory pain models. In the carrageenan-induced acute inflammatory pain model in mice, S1RA (intraperitoneal) achieved full reversal of mechanical hypersensitivity with an ED50 of 35.9 mg/kg and thermal hypersensitivity with an ED50 of 27.9 mg/kg [1]. Notably, in this same model, the NSAID ibuprofen failed to achieve maximum efficacy (i.e., did not fully reverse pain) for mechanical allodynia, and the selective COX-2 inhibitor celecoxib failed to reach maximum efficacy for thermal hyperalgesia [2]. Furthermore, in the complete Freund's adjuvant (CFA) model of chronic inflammatory pain, S1RA fully reversed mechanical hypersensitivity (ED50 = 42.1 mg/kg), while celecoxib again failed to achieve full efficacy [1]. This demonstrates a qualitative difference in therapeutic potential, where S1RA provides complete pain relief in models where NSAIDs exhibit a ceiling effect.

Inflammatory Pain Preclinical Efficacy Analgesia ED50 In Vivo Pharmacology

Potentiation of Opioid Analgesia: A Differentiated, Non-Narcotic Synergy Profile

S1RA enhances the antinociceptive effect of opioids, a property that distinguishes its mechanism from both pure opioids and other analgesics. In vivo studies show that co-administration of S1RA with morphine potentiates opioid-induced analgesia, allowing for a given level of pain relief with a lower dose of morphine [1]. This effect is mediated by σ1R antagonism modulating the interaction between sigma-1 and mu-opioid receptors (MOR), thereby enhancing opioid-induced G-protein activation without directly binding to the opioid receptor itself [2]. Unlike opioid receptor agonists, S1RA does not produce tolerance or dependence, and its analgesic effects are maintained in σ1R knockout mice, confirming target specificity [3]. This differentiates S1RA from standard opioid analgesics and presents a procurement rationale for research focused on reducing opioid consumption and associated side effects (e.g., respiratory depression, constipation) while maintaining effective pain control.

Opioid Potentiation Analgesic Synergy Non-Opioid Pain Management

Defined Human Pharmacokinetic and Safety Profile from Phase 1 Trials

S1RA hydrochloride possesses a well-characterized pharmacokinetic (PK) and safety profile from multiple human Phase 1 clinical trials, a crucial data package absent for virtually all other commercially available σ1R antagonists. In three randomized, double-blind, placebo-controlled Phase 1 studies involving 175 healthy subjects, single oral doses (5-800 mg) and multiple once-daily doses (50-400 mg for 8 days) of S1RA were found to be safe and well tolerated, with no serious adverse events [1]. The most common side effects were mild and transient (headache, dizziness). Pharmacokinetically, S1RA is rapidly absorbed, and its rate and extent of exposure increase linearly with dose [2]. Importantly, a dedicated study confirmed that single doses up to 800 mg do not prolong the QTc interval, a critical cardiac safety parameter [3]. This contrasts with the unknown or poorly defined human PK/safety of comparator compounds like BD-1063 and BD-1047, which are exclusively research tools. This clinical package de-risks S1RA for advanced translational studies and provides a reliable basis for designing human-relevant in vivo experiments (e.g., dosing regimens).

Pharmacokinetics Phase 1 Clinical Trial Safety Oral Bioavailability

Target Engagement Validated in Knockout Models: Confirming On-Target Antinociception

The antinociceptive activity of S1RA is definitively linked to sigma-1 receptor engagement, as validated by genetic knockout studies. In both inflammatory and neuropathic pain models, the analgesic effect of S1RA was completely abolished in σ1R knockout (σ1R-/-) mice [1]. Specifically, while S1RA fully reversed mechanical and thermal hypersensitivity in wild-type mice, it was devoid of any efficacy in mice lacking the σ1R gene, confirming that its in vivo effects are exclusively mediated through this target [2]. This level of rigorous target validation is not uniformly established for all σ1R antagonists, as many tool compounds have not been systematically characterized in knockout models. This genetic evidence provides researchers with a high degree of confidence that observed phenotypic effects in their assays are due to on-target pharmacology rather than off-target activities, a critical consideration for mechanistic studies and drug discovery programs.

Target Validation Knockout Mouse Mechanism of Action Genetic Model

Recommended Application Scenarios for S1RA Hydrochloride Based on Its Differentiated Evidence Profile


Translational Research in Chronic Neuropathic Pain Requiring Human-Relevant Dosing

Given its oral bioavailability, defined human pharmacokinetics from Phase 1 trials, and positive Phase 2 clinical efficacy data in chronic postsurgical pain, S1RA hydrochloride is the optimal choice for preclinical studies that are intended to closely model human therapeutic scenarios [1]. Researchers can leverage the established human dosing regimen (once-daily oral) and safety margin to design in vivo experiments with high translational fidelity, a capability not offered by non-clinical σ1R tool compounds like BD-1063 or BD-1047 [2].

Investigating Non-Opioid Analgesic Synergy and Opioid-Sparing Strategies

The unique ability of S1RA to potentiate opioid analgesia without directly activating opioid receptors or producing tolerance makes it a valuable research tool for exploring combination therapies [1]. This application scenario is supported by evidence that S1RA enhances morphine's effects, allowing for lower opioid doses [2]. In contrast, standard NSAIDs or other analgesics do not share this specific sigma-1 receptor-mediated synergy, making S1RA the appropriate selection for studies aiming to mitigate opioid side effects while preserving pain relief.

Mechanistic Studies of Sigma-1 Receptor Function Using a Highly Selective and Genetically Validated Probe

For studies requiring precise dissection of sigma-1 receptor biology, S1RA offers a cleaner pharmacological profile than many in-class alternatives. Its high selectivity over σ2R (>58.8-fold) and lack of significant binding to a panel of 170 other targets reduces the risk of off-target confounding [1]. Furthermore, its loss of efficacy in σ1R knockout mice provides rigorous genetic confirmation of its on-target mechanism, establishing S1RA as a gold-standard chemical probe for σ1R research where data from less-selective or non-validated tool compounds would be ambiguous [2].

In Vivo Preclinical Pain Models Where NSAIDs Show Limited or Ceiling Efficacy

S1RA is particularly indicated for research in inflammatory pain models where conventional NSAIDs like ibuprofen and celecoxib fail to provide complete pain relief [1]. Preclinical data demonstrate that S1RA achieves 100% reversal of pain hypersensitivity in carrageenan and CFA models, whereas these NSAIDs show a ceiling effect and do not fully reverse pain [2]. This makes S1RA a critical compound for investigating treatment-resistant pain states and alternative analgesic pathways beyond COX inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for S1RA hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.